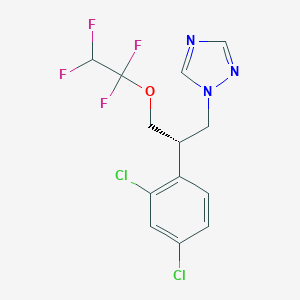
(-)-Tetraconazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-tetraconazole is a 1-[2-(2,4-dichlorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)propyl]1,2,4-triazole that is the (S)-enantiomer of tetraconazole. It is an enantiomer of a (R)-tetraconazole.
Aplicaciones Científicas De Investigación
Agricultural Applications
Fungicidal Activity
(-)-Tetraconazole is predominantly employed as a fungicide to control a variety of fungal diseases in crops. It is effective against pathogens such as Botrytis cinerea (gray mold), Sclerotinia sclerotiorum (white mold), and Rhizoctonia solani. The compound works by inhibiting ergosterol biosynthesis, which is crucial for fungal cell membrane integrity.
Application Methods
The application methods for this compound include:
- Foliar Spray : Ground or aerial application techniques are commonly used.
- Chemigation : Incorporating the fungicide into irrigation systems to ensure even distribution.
Environmental Impact
Soil Microbial Community Effects
Research has indicated that the application of this compound can significantly alter soil microbial communities. A study demonstrated that varying concentrations of tetraconazole affected microbial biomass and activity, leading to shifts in community structure. Notably, at field application rates, microbial biomass carbon and respiration were inhibited but showed signs of recovery over time .
| Application Rate (mg/kg) | Microbial Biomass C (g/kg) | Basal Respiration (mg CO2/kg) |
|---|---|---|
| T1 (0.33) | Decreased | Decreased |
| T3 (1.00) | Further decreased | Further decreased |
| T10 (3.33) | Significant decrease | Significant decrease |
Toxicological Studies
Chronic Toxicity
Toxicological assessments have identified the liver and kidneys as primary target organs for this compound toxicity in various species. Studies revealed that chronic exposure led to increased liver weights and enzyme levels indicative of liver damage .
Developmental Toxicity
In developmental studies on rats and rabbits, tetraconazole did not show increased susceptibility in fetuses when exposed in utero. However, maternal toxicity was evident at doses that also affected fetal development .
Case Studies
Case Study 1: Residue Levels in Crops
A study examining the dissipation of tetraconazole residues on greenhouse cucumbers found that the compound dissipated effectively under recommended application conditions, with half-lives ranging from 69 to 87 days depending on environmental factors . This information is crucial for understanding safe harvest intervals.
Case Study 2: Maximum Residue Levels (MRLs)
The European Food Safety Authority (EFSA) has reviewed MRLs for tetraconazole across various crops, establishing guidelines to ensure consumer safety while maintaining agricultural productivity . The highest chronic exposure levels were noted in specific demographics, emphasizing the need for monitoring residue levels in food products.
Propiedades
Número CAS |
131320-42-8 |
|---|---|
Fórmula molecular |
C13H11Cl2F4N3O |
Peso molecular |
372.14 g/mol |
Nombre IUPAC |
1-[(2S)-2-(2,4-dichlorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)propyl]-1,2,4-triazole |
InChI |
InChI=1S/C13H11Cl2F4N3O/c14-9-1-2-10(11(15)3-9)8(4-22-7-20-6-21-22)5-23-13(18,19)12(16)17/h1-3,6-8,12H,4-5H2/t8-/m0/s1 |
Clave InChI |
LQDARGUHUSPFNL-QMMMGPOBSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CN2C=NC=N2)COC(C(F)F)(F)F |
SMILES isomérico |
C1=CC(=C(C=C1Cl)Cl)[C@@H](CN2C=NC=N2)COC(C(F)F)(F)F |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)C(CN2C=NC=N2)COC(C(F)F)(F)F |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















